N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-16-7-5-15(6-8-16)21-13-14(10-19(21)23)12-20-18(22)11-17-4-3-9-25-17/h3-9,14H,2,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFELBURHMQWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Thiophene Ring: The final step involves the acylation of the intermediate with thiophene-2-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium thiocyanate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Azido derivatives, thiocyanate derivatives
Scientific Research Applications
Antitumor Properties
Recent studies indicate that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits significant cytotoxicity against various cancer cell lines. For example, preliminary in vitro studies have shown that this compound can reduce cell viability in A549 lung cancer cells, with IC50 values suggesting moderate to high cytotoxicity.
Anti-inflammatory Effects
The sulfonamide group present in similar compounds is often linked to anti-inflammatory activity. This compound's structural features suggest potential efficacy in modulating inflammatory responses, which is being investigated in various preclinical models.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored due to its ability to interact with enzymes and receptors involved in cellular signaling pathways. Similar compounds have demonstrated the ability to:
- Bind to active sites on target proteins.
- Induce conformational changes that alter enzyme activity.
- Affect downstream biochemical pathways critical for cell survival.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines, particularly in reducing viability in A549 cells.
- Pharmacological Evaluations : The compound has shown promise in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with active site residues. The thiophene ring may contribute to π-π stacking interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
Structural Analogues
a) N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide ()
- Key Differences: Replaces the pyrrolidinone core with a thiazolidinone ring and introduces a phenylimino group.
b) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Differences: Substitutes pyrrolidinone with a triazole ring and replaces ethoxyphenyl with fluorophenyl.
- Impact : The triazole’s electron-deficient nature may reduce π-stacking efficiency compared to the ethoxyphenyl group, while the fluorine atom increases electronegativity .
c) N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences : Incorporates a pyridinyl-triazole core and chloro-methylphenyl substituent.
a) Melting Points
- Thiazolidinone derivatives (e.g., ) exhibit higher melting points (147–207°C) due to strong intermolecular hydrogen bonding .
- Triazole-thiophene analogs () likely have lower melting points, as triazole rings reduce crystal lattice stability .
Biological Activity
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, with the CAS number 954666-43-4, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 358.5 g/mol
- Structure : The compound features a pyrrolidine ring, an ethoxyphenyl group, and a thiophene moiety, which may influence its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antineoplastic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the pyrrolidine structure is often associated with enhanced antitumor properties.
- Antimicrobial Properties : The thiophene component may contribute to antimicrobial activity, as thiophene derivatives are known for their ability to inhibit bacterial growth.
- Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could modulate receptors related to pain and inflammation, similar to other compounds containing pyrrolidine structures.
Case Studies
Recent studies have evaluated the biological effects of this compound in vitro and in vivo:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines at micromolar concentrations. For instance, it showed IC values comparable to established chemotherapeutic agents.
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, showing promising results particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity.
- Neuroprotective Studies : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death and promoting survival rates compared to controls.
Data Table
Q & A
Q. What are the recommended synthetic routes for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with the condensation of 4-ethoxyaniline with a pyrrolidinone precursor (e.g., 5-oxopyrrolidin-3-ylmethanol) using a coupling agent like EDC/HOBt in DMF at 0–25°C for 12–24 hours .
- Step 2 : Introduce the thiophen-2-ylacetamide moiety via nucleophilic acyl substitution. React the intermediate with 2-(thiophen-2-yl)acetic acid chloride in the presence of triethylamine (TEA) as a base in anhydrous THF at reflux (60–70°C) for 6–8 hours .
- Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust stoichiometry if intermediates show incomplete conversion.
- Purify via column chromatography (silica gel, gradient elution with 30–50% ethyl acetate in hexane) to isolate the final compound in ≥90% purity.
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include:
- δ 1.35–1.42 ppm (t, 3H, –OCH₂CH₃).
- δ 3.8–4.2 ppm (m, 2H, pyrrolidinone N–CH₂–).
- δ 6.8–7.4 ppm (aromatic protons from thiophene and ethoxyphenyl groups) .
- Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₉H₂₂N₂O₃S: calc. 370.14) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the ethoxyphenyl and thiophene moieties?
Methodological Answer:
- SAR Strategy :
- Synthesize analogs with substituent variations:
- Replace 4-ethoxyphenyl with 4-methoxy or 4-chlorophenyl to assess electronic effects.
- Substitute thiophene with furan or phenyl to probe heterocyclic contributions .
- Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, use fluorescence-based assays to measure IC₅₀ values against kinases or GPCRs.
- Data Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends using multivariate regression .
Q. What computational approaches are suitable for predicting the binding mode of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking :
- Retrieve the target protein structure (e.g., COX-2 or HDAC) from the PDB.
- Prepare the ligand using Open Babel to generate 3D coordinates and assign charges (e.g., Gasteiger-Marsili).
- Dock with AutoDock Vina, using a grid box centered on the active site (20 ų).
- Validate docking poses by comparing with co-crystallized ligands (RMSD < 2.0 Å) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., ligand-protein hydrogen bond persistence >70%) .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for tautomeric forms of the compound?
Methodological Answer:
- Problem : The pyrrolidinone ring may exhibit keto-enol tautomerism, leading to discrepancies between X-ray (solid-state) and NMR (solution-state) data.
- Resolution :
- X-ray Crystallography : Confirm the dominant tautomer in the solid state (e.g., keto form if carbonyl is planar; bond lengths ~1.22 Å for C=O) .
- Solution NMR : Use ¹H-¹⁵N HMBC to detect enolizable protons and NOESY to identify intramolecular hydrogen bonds .
- Computational DFT : Compare relative energies of tautomers at the B3LYP/6-311+G(d,p) level to predict solution-phase dominance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
